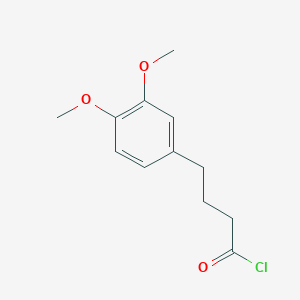
4-(3,4-Dimethoxyphenyl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)butanoyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of butanoic acid, where the butanoic acid is substituted with a 3,4-dimethoxyphenyl group and a chloride group. This compound is used in various chemical syntheses and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-(3,4-Dimethoxyphenyl)butanoyl chloride typically involves the conversion of 4-(3,4-dimethoxyphenyl)butanoic acid to the corresponding acid chloride. One common method involves the use of oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as follows :
Reactants: 4-(3,4-dimethoxyphenyl)butanoic acid, oxalyl chloride, DMF, and anhydrous dichloromethane (DCM).
Procedure: The acid is dissolved in anhydrous DCM, and a small amount of DMF is added. Oxalyl chloride is then added dropwise, resulting in effervescence. The reaction mixture is stirred at room temperature for about 30 minutes.
Isolation: The reaction mixture is concentrated under reduced pressure to yield the crude acid chloride as a yellow oil, which can be used without further purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxyphenyl)butanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions to form ketones.
Hydrolysis: The compound can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) can be used.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used.
Hydrolysis: Aqueous acidic or basic conditions can facilitate hydrolysis.
Major Products
Nucleophilic Substitution: Produces substituted amides, esters, or thioesters.
Friedel-Crafts Acylation: Produces aryl ketones.
Hydrolysis: Produces 4-(3,4-dimethoxyphenyl)butanoic acid.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: May be used in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)butanoyl chloride in chemical reactions involves the reactivity of the acyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4-Dimethoxyphenyl)butanoic acid: The parent carboxylic acid.
4-(3,4-Dimethoxyphenyl)butanol: The corresponding alcohol.
4-(3,4-Dimethoxyphenyl)butylamine: The corresponding amine.
Uniqueness
4-(3,4-Dimethoxyphenyl)butanoyl chloride is unique due to its high reactivity as an acylating agent. This makes it valuable in synthetic organic chemistry for introducing the 4-(3,4-dimethoxyphenyl)butanoyl group into various molecules.
Propiedades
Fórmula molecular |
C12H15ClO3 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C12H15ClO3/c1-15-10-7-6-9(8-11(10)16-2)4-3-5-12(13)14/h6-8H,3-5H2,1-2H3 |
Clave InChI |
KCWBNTHTNGMRER-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCC(=O)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


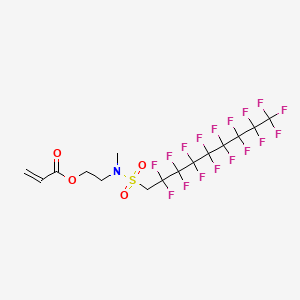
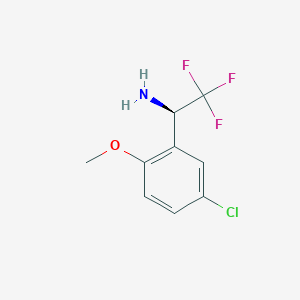

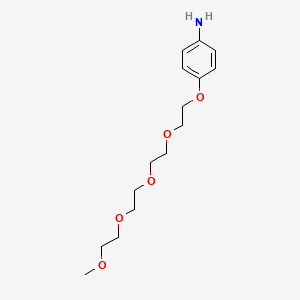


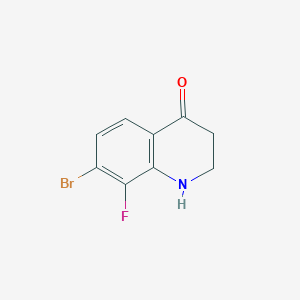
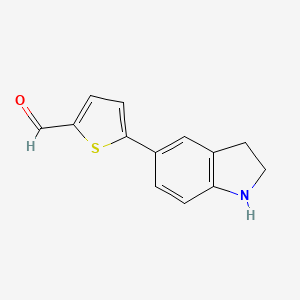
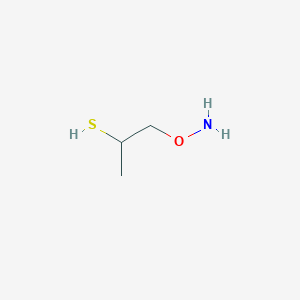


![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
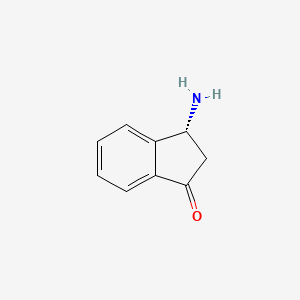
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
